molecular formula C6H10N2S B13297823 1-(1-methyl-1H-imidazol-2-yl)ethanethiol

1-(1-methyl-1H-imidazol-2-yl)ethanethiol

Cat. No.: B13297823
M. Wt: 142.22 g/mol
InChI Key: INMLSOGUKTUMLV-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)ethanethiol is an organic compound that features an imidazole ring substituted with a methyl group and an ethanethiol group. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-imidazol-2-yl)ethanethiol typically involves the reaction of 1-methylimidazole with ethanethiol under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature overnight, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)ethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Disulfides: Formed from the oxidation of the thiol group.

    Saturated Imidazole Derivatives: Formed from the reduction of the imidazole ring.

    Substituted Imidazoles: Formed from substitution reactions.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)ethanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)ethanethiol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their structure and function .

Comparison with Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)ethanone
  • 1-Methylimidazole
  • 2-Methylimidazole

Comparison: 1-(1-Methyl-1H-imidazol-2-yl)ethanethiol is unique due to the presence of both an imidazole ring and a thiol group. This combination imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. For example, 1-(1-methyl-1H-imidazol-2-yl)ethanone lacks the thiol group, which limits its ability to form disulfide bonds .

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

1-(1-methylimidazol-2-yl)ethanethiol

InChI

InChI=1S/C6H10N2S/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3

InChI Key

INMLSOGUKTUMLV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CN1C)S

Origin of Product

United States

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